![molecular formula C11H14O B14587743 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne CAS No. 61208-01-3](/img/structure/B14587743.png)
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne is an organic compound characterized by the presence of a hexa-1,5-diyne backbone with a prop-2-en-1-yloxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne typically involves the following steps:
Formation of the hexa-1,5-diyne backbone: This can be achieved through the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions.
Introduction of the prop-2-en-1-yloxyethyl group: This step involves the reaction of the hexa-1,5-diyne intermediate with prop-2-en-1-ol in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research into its potential as a therapeutic agent or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloocta-1,3,6-triene: Similar in having multiple unsaturated bonds but differs in ring structure.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Shares the prop-1-en-1-yl group but differs in the presence of a phenol ring.
Propriétés
Numéro CAS |
61208-01-3 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-(2-prop-2-enoxyethyl)hexa-1,5-diyne |
InChI |
InChI=1S/C11H14O/c1-4-7-11(6-3)8-10-12-9-5-2/h1,3,5,11H,2,7-10H2 |
Clé InChI |
PQTMFZMHARXBIY-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCC(CC#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


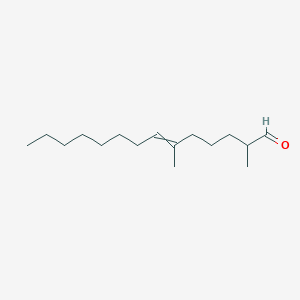
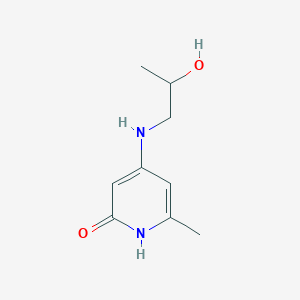
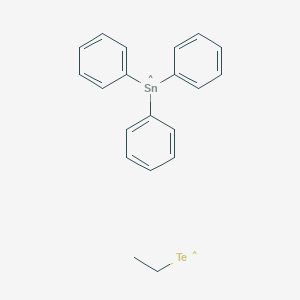

![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
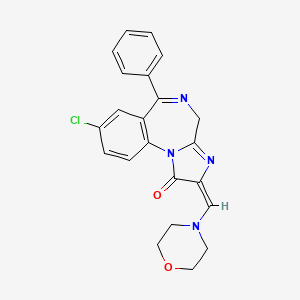
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
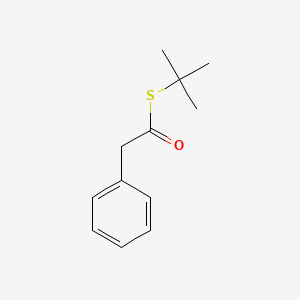

![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

